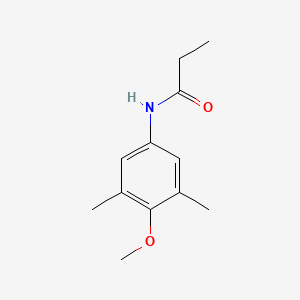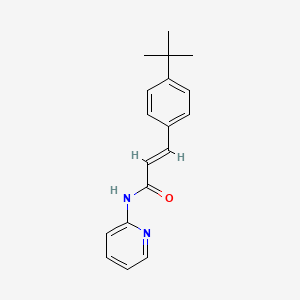![molecular formula C12H12N2O4S B5831674 N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide, also known as AMF-26, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to modulate the activity of ion channels and receptors, which could have implications for the treatment of neurological disorders such as epilepsy and depression. In cancer research, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting it may have potential as an anti-cancer drug. In immunology, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. Specifically, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to interact with the GABA-A receptor and the NMDA receptor, which are both involved in the regulation of neuronal activity. N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has also been found to interact with the TRPV1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels and receptors, the inhibition of cancer cell growth, and the modulation of immune cell activity. These effects suggest that N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide may have potential as a therapeutic agent in a variety of disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been shown to have a variety of biochemical and physiological effects, which could make it useful for a variety of research applications. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new therapeutic targets. Additionally, research could focus on optimizing the synthesis method of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide to improve yield and purity. Finally, research could focus on testing the efficacy of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide in animal models of disease to determine its potential as a therapeutic agent.
Métodos De Síntesis
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide can be synthesized using a multistep process involving the reaction of 4-nitrobenzenesulfonyl chloride with 2-methyl-3-furoic acid, followed by reduction of the resulting nitro compound with sodium dithionite and subsequent reaction with ammonia. The final product is obtained through recrystallization and purification.
Propiedades
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-11(6-7-18-8)12(15)14-9-2-4-10(5-3-9)19(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTQKGZGKJIMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5831601.png)
![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5831612.png)

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)


![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)



